4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-11-16(2)22-21(12-15)26-24(30-22)27(14-18-5-4-10-25-13-18)23(29)20-8-6-19(7-9-20)17(3)28/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIWAXXXQGFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis
The synthesis of benzothiazole derivatives typically involves multiple steps, including condensation reactions and modifications to introduce functional groups. For instance, the synthesis pathway for related compounds often involves the Knoevenagel condensation reaction followed by various substitution reactions to yield the desired benzothiazole structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7), demonstrated significant inhibition of cancer cell proliferation in A431, A549, and H1299 cell lines. It was shown to induce apoptosis and arrest the cell cycle by inhibiting key signaling pathways such as AKT and ERK . This suggests that 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide may exhibit similar mechanisms of action.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In various studies, synthesized benzothiazoles exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been explored through their effects on cytokine production. Compounds similar to 4-acetyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide were found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that these compounds could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
- HepG2 Hepatocarcinoma Cells : A related compound demonstrated an IC50 value of 0.25 μM against HepG2 hepatocarcinoma cells, indicating potent growth inhibition.
- MCF7 and A549 Cell Lines : Preliminary tests on similar benzothiazole derivatives revealed significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HepG2 | Related Compound | 0.25 |
| MCF7 | Similar Derivative | TBD |
| A549 | Similar Derivative | TBD |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been well documented.
Broad-Spectrum Activity
Similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential for broad-spectrum antimicrobial applications.
Combination Therapy
The use of this compound in conjunction with cell-penetrating peptides has been proposed as a strategy to enhance antibacterial efficacy, particularly against resistant strains.
Case Studies
In studies involving related thiazole derivatives, compounds showed significant zones of inhibition against bacterial strains such as E. coli and S. aureus at concentrations as low as 8 mM.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9 |
| Other Derivatives | Varies | Up to 10.5 |
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Characterize intermediates using -NMR to confirm substitution patterns (e.g., methyl groups at δ 2.6–2.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .
Basic: How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound?
Methodological Answer :
Contradictions often arise due to:
Solvent effects in docking simulations : Ensure computational models account for solvation (e.g., using explicit water molecules in molecular dynamics).
Protein flexibility : Use ensemble docking to model receptor conformational changes .
Experimental validation : Cross-check results with orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays). For example, if PFOR inhibition is predicted (as in ), validate via UV-Vis spectroscopy monitoring CoA-SH production.
Q. Example Workflow :
| Step | Action | Reference |
|---|---|---|
| 1 | Run docking with AutoDock Vina (rigid receptor) | |
| 2 | Compare with induced-fit docking (Schrödinger Suite) | |
| 3 | Validate via enzymatic assay (e.g., NADH oxidation rates) |
Advanced: What strategies optimize the compound’s selectivity for benzo[d]thiazole-targeted enzymes?
Methodological Answer :
To enhance selectivity:
Substituent modification : Replace the 4-acetyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter binding affinity. Evidence from shows trifluoromethyl groups improve lipophilicity and target engagement.
Steric hindrance : Introduce bulky substituents at the 5,7-dimethyl positions to block non-specific interactions.
Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify enthalpic/entropic drivers of selectivity .
Q. Case Study :
- Analogues with 4-nitro substitution showed 10× higher IC for PFOR vs. non-target dehydrogenases .
Advanced: How should researchers analyze conflicting crystallographic data during structural refinement?
Methodological Answer :
Conflicts in X-ray data (e.g., poor R-factors) can be addressed by:
Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in benzothiazole derivatives .
Hydrogen bonding validation : Cross-reference intermolecular H-bonds (e.g., N–H⋯N interactions at ~2.8 Å) with literature (e.g., ).
Alternative refinement software : Compare SHELXL results with Phenix.refine to identify systematic errors .
Q. Critical Parameters :
| Parameter | Ideal Range | Tool |
|---|---|---|
| R1 (I > 2σ) | < 0.05 | SHELXL |
| C–C bond lengths | 1.45–1.55 Å | Mercury |
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Q. Methodological Answer :
NMR Spectroscopy :
- -NMR: Confirm acetyl resonance (δ 2.6 ppm) and pyridine protons (δ 8.1–8.5 ppm).
- -NMR: Identify carbonyl carbons (δ 165–170 ppm) and quaternary aromatic carbons .
Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H] (expected m/z ~460).
IR Spectroscopy : Detect amide C=O stretch (~1680 cm) and C–N stretch (~1250 cm) .
Q. Validation Table :
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| -NMR | δ 2.6 (s, 3H, COCH) | |
| HRMS | m/z 460.1523 [M+H] |
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Methodological Answer :
Systematic substitution : Synthesize analogues with variations at the acetyl, pyridyl, or thiazole positions.
Biological profiling : Test against a panel of targets (e.g., kinases, dehydrogenases) to map pharmacophore requirements.
QSAR modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity .
Q. Example Design :
| Position | Modification | Biological Impact |
|---|---|---|
| Acetyl (R1) | Replace with CF | Increased metabolic stability |
| Pyridyl (R2) | Introduce 4-methoxy | Enhanced solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
